molecular formula C8H11N3O B1510168 2-(Propylamino)pyrimidine-5-carbaldehyde CAS No. 959238-95-0

2-(Propylamino)pyrimidine-5-carbaldehyde

Cat. No.: B1510168
CAS No.: 959238-95-0
M. Wt: 165.19 g/mol
InChI Key: CDTAUWPTFJUTKJ-UHFFFAOYSA-N
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Description

2-(Propylamino)pyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C8H11N3O and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Regioselective Synthesis and Base Precursors

A regioselective approach for synthesizing trisubstituted 2 (or 6)-arylaminopyrimidine-5-carbaldehydes has been developed, demonstrating an efficient pathway to highly functionalized fused-bicyclic pyrimidine substrates. These compounds, accessible from the trisubstituted derivatives, are key in generating structurally and electronically unique GlambdaC base precursors through Suzuki cross-coupling reactions, underscoring their potential in crafting novel molecular structures (Beingessner et al., 2008).

Synthesis of Condensed Azines

The interaction between 4,6-dichloropyrimidine-5-carbaldehyde and methyl 3-aminocrotonate leads to the formation of pyrido[2,3-d]pyrimidine, which further reacts with ethyl 3,3-diaminoacrylate to yield pyrimido[4,5,6-de][1,6]naphthyridine derivatives. These findings open avenues for creating condensed azines, showcasing the structural versatility of pyrimidine derivatives (Bakulina et al., 2014).

Cyclization Studies

A study on the cyclization of 6-arylethynylpyrimidine-5-carbaldehydes with tert-butylamine under both thermal and microwave conditions has led to an innovative high-yielding preparation of 7-arylpyrido[4,3-d]pyrimidines. This research not only offers a novel synthetic route but also sheds light on potential reaction mechanisms, emphasizing the methodological advancements in pyrimidine chemistry (Čikotienė et al., 2009).

Derivatives of Thiophene

Methodologies for synthesizing 5-acylamino-2,3-dimethylthiophene-4-carbaldehydes and their derivatives have been proposed, utilizing the Vilsmeier reaction for formylation. These derivatives pave the way for the creation of thieno[2,3-b]pyridine, thieno[2,3-d]pyrimidine, and related compounds, indicating their significance in developing novel heterocyclic systems (Shvedov et al., 1974).

Corrosion Inhibition

An organic compound, 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde, has demonstrated significant inhibition effects on the corrosion of carbon steel in hydrochloric acid solution. This application highlights the potential of pyrimidine derivatives in material science, particularly in corrosion protection (Ech-chihbi et al., 2017).

Properties

IUPAC Name

2-(propylamino)pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-2-3-9-8-10-4-7(6-12)5-11-8/h4-6H,2-3H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTAUWPTFJUTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650938
Record name 2-(Propylamino)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959238-95-0
Record name 2-(Propylamino)-5-pyrimidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959238-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Propylamino)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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